molecular formula C17H21N3O5S B6584913 Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate CAS No. 1251698-86-8

Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate

Cat. No.: B6584913
CAS No.: 1251698-86-8
M. Wt: 379.4 g/mol
InChI Key: IVTIMPAORPPQSA-UHFFFAOYSA-N
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Description

Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate is a complex organic compound with a unique structure that includes a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate typically involves multi-step organic reactions. One common method includes the reaction of a benzothiadiazine derivative with an azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]propanoate
  • Methyl 2-[3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]butanoate

Uniqueness

Methyl [3-(1-azepanylcarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-YL]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiadiazine ring system and the presence of the azepane moiety make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[3-(azepane-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-25-15(21)12-20-13-8-4-5-9-14(13)26(23,24)16(18-20)17(22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTIMPAORPPQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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